2/'-DEOXYADENOSINE-5/'-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT
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Overview
Description
2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT is a sulfur-containing nucleotide derivative. It is an isomer of the sulfur-containing nucleotide derivative dADP-α-S. This compound is used in various biochemical and molecular biology applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT involves the phosphorylation of 2’-deoxyadenosine with thiophosphoryl chloride in the presence of a base. The reaction is typically carried out in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under an inert atmosphere to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophosphate group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones are the major products formed from oxidation reactions.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of thiophosphate groups.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to DNA damage and repair.
Industry: Utilized in the production of nucleotide analogs for research and development purposes
Mechanism of Action
The mechanism of action of 2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT involves its incorporation into DNA or RNA strands during synthesis. The thiophosphate group can alter the stability and conformation of the nucleic acid, affecting its interactions with proteins and other molecules. This can lead to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2’-DEOXYADENOSINE-5’-O-(1-THIOTRIPHOSPHATE), SP-ISOMER SODIUM SALT
- 2’-DEOXYADENOSINE-5’-O-(1-THIOTRIPHOSPHATE), LITHIUM SALT
- ADENOSINE-5’-O-(1-THIOTRIPHOSPHATE), RP-ISOMER SODIUM SALT
Uniqueness
2’-DEOXYADENOSINE-5’-O-(1-THIODIPHOSPHATE), RP-ISOMER SODIUM SALT is unique due to its specific isomeric form, which can have different biochemical properties compared to other isomers. This uniqueness makes it valuable for studying specific biochemical pathways and mechanisms .
Properties
CAS No. |
120496-69-7 |
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Molecular Formula |
C10H12N5Na3O8P2S |
Molecular Weight |
493.21 |
IUPAC Name |
trisodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate |
InChI |
InChI=1S/C10H15N5O8P2S.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(22-7)2-21-25(20,26)23-24(17,18)19;;;/h3-7,16H,1-2H2,(H,20,26)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+,25?;;;/m0.../s1 |
InChI Key |
VWHPYZIIQISSLC-VNPFSCRLSA-K |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=S)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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